molecular formula C18H16ClN3O B10953458 2-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide

2-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide

Cat. No.: B10953458
M. Wt: 325.8 g/mol
InChI Key: VYAFFUJQSSZIHU-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 2-chloro group and a 1-(2-methylbenzyl)-1H-pyrazol-4-yl moiety

Preparation Methods

The synthesis of 2-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1-(2-methylbenzyl)-1H-pyrazole intermediate, which is then reacted with 2-chlorobenzoyl chloride to form the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and solvents like dichloromethane to dissolve the reactants .

Chemical Reactions Analysis

2-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide can undergo various chemical reactions, including:

Scientific Research Applications

2-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

2-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide can be compared with other benzamide derivatives, such as:

The unique combination of the 2-chloro group, benzamide core, and 1-(2-methylbenzyl)-1H-pyrazol-4-yl moiety in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H16ClN3O

Molecular Weight

325.8 g/mol

IUPAC Name

2-chloro-N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]benzamide

InChI

InChI=1S/C18H16ClN3O/c1-13-6-2-3-7-14(13)11-22-12-15(10-20-22)21-18(23)16-8-4-5-9-17(16)19/h2-10,12H,11H2,1H3,(H,21,23)

InChI Key

VYAFFUJQSSZIHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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